N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-(2,2,6,6-Tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazolopyridazine derivative characterized by a 2,2,6,6-tetramethylpiperidin-4-yl amine substituent at the 6-position of the triazolo[4,3-b]pyridazine scaffold. The tetramethylpiperidine group confers steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to simpler alkyl or aromatic substituents .
Properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6/c1-13(2)7-10(8-14(3,4)19-13)16-11-5-6-12-17-15-9-20(12)18-11/h5-6,9-10,19H,7-8H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGMUPXZIDUXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=NN3C=NN=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the formation of the triazole and pyridazine rings. Common synthetic routes include:
Formation of the Piperidine Ring: This step involves the reaction of 2,2,6,6-tetramethylpiperidine with appropriate reagents to form the desired piperidine derivative.
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and nitriles.
Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine derivatives with dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of micro fixed-bed reactors packed with catalysts such as 5% Pt/C can significantly improve reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The triazolo[4,3-b]pyridazine core is a common scaffold in kinase and bromodomain inhibitors. Key structural variations among analogs include:
Substituents on the triazolo ring (e.g., trifluoromethyl, methyl, cyclopropyl).
Amine side-chain modifications (e.g., indole-derived groups, piperidine derivatives, phenylalkyl chains).
Table 1: Structural and Physicochemical Comparison
*Estimated using similar analogs.
†Calculated using ChemSpider/PubChem data.
Key Observations:
- Lipophilicity : The target compound’s logP (~2.5) is lower than analogs with aromatic side chains (e.g., JLX: ~3.1) but higher than the n-butyl derivative (1.44), reflecting the tetramethylpiperidine group’s balance between hydrophobicity and steric hindrance .
BRD4 Bromodomain Inhibitors
Triazolo[4,3-b]pyridazines with indole-derived side chains (e.g., JLX) exhibit potent BRD4 inhibition (IC₅₀ < 100 nM) due to π-π stacking between the indole and acetylated lysine-binding site . In contrast, the target compound lacks an aromatic side chain, which may reduce BRD4 affinity but could shift selectivity toward other bromodomains or kinases.
PARP14 Inhibition
The PARP14 inhibitor () shares a triazolopyridazine core but features a diphenylmethoxy-piperidine butyl side chain. Its larger substituent likely enhances PARP14 binding via interactions with the enzyme’s ADP-ribose pocket. The target compound’s tetramethylpiperidine group may offer a compromise between size and flexibility for PARP family engagement .
Kinase Inhibition
Compounds like Z1272770102 () with hydroxypropyl-indole side chains show activity in cellular kinase assays, suggesting the core’s versatility. The target compound’s rigid piperidine group may favor kinases requiring conformational restraint in inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
